molecular formula C8H4O5 B6153251 5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione CAS No. 114874-92-9

5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione

Cat. No.: B6153251
CAS No.: 114874-92-9
M. Wt: 180.11 g/mol
InChI Key: OTXNQJFPWOGQRL-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione, with the molecular formula C8H4O5, is a high-purity chemical compound serving as a specialized scaffold in medicinal chemistry and drug discovery . This compound features the benzofuran core, a fundamental structural unit extensively investigated for its diverse pharmacological properties . Researchers value this scaffold for developing new biologically active agents, particularly as it can be synthetically modified to create derivatives with enhanced activity . The benzofuran class of molecules has demonstrated a wide array of biological activities in scientific studies, with significant potential in antimicrobial and antitumor applications . Specifically, benzofuran derivatives have been identified as DNA gyrase B inhibitors in Mycobacterium tuberculosis , making them valuable leads for novel anti-tuberculosis therapeutics . Other research avenues include exploring these scaffolds as inhibitors of bacterial virulence factors, such as Mycobacterium protein tyrosine phosphatase B (mPTPB) . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114874-92-9

Molecular Formula

C8H4O5

Molecular Weight

180.11 g/mol

IUPAC Name

5,6-dihydroxy-2-benzofuran-1,3-dione

InChI

InChI=1S/C8H4O5/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2,9-10H

InChI Key

OTXNQJFPWOGQRL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1O)O)C(=O)OC2=O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5,6 Dihydroxy 1,3 Dihydro 2 Benzofuran 1,3 Dione and Its Analogs

Direct Synthesis Approaches to the Core Structure

Direct synthesis methods aim to construct the benzofuran-dione core in a limited number of steps from relatively simple starting materials. These approaches often involve cyclization reactions that form the heterocyclic ring.

Oxidative Cyclization Reactions

Oxidative cyclization has emerged as a powerful tool for the synthesis of benzofuran (B130515) scaffolds. nih.gov These reactions typically involve the formation of a C-C or C-O bond through an intramolecular process, often facilitated by a metal catalyst and an oxidant.

Transition-metal-catalyzed approaches, particularly those using palladium (Pd) and copper (Cu), are prominent in the synthesis of benzofurans and their derivatives. nih.govnih.gov Palladium(II)-mediated oxidative cyclization of precursors with carbonyl functionalities is a promising method for assembling biomedically relevant structures. nih.gov For instance, researchers have demonstrated that benzofuran-fused quinones can be prepared through a dehydrogenative cyclization process. nih.gov

One strategy involves the palladium-catalyzed dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters at the vinylic carbon. nih.gov This method has proven effective for creating functionalized hydrodibenzofuran derivatives. nih.gov The choice of oxidant is crucial for the success of these transformations, with silver carbonate often being an effective option. nih.gov In some cases, a substoichiometric amount of silver carbonate can be used in conjunction with copper(II) acetate (B1210297) as a terminal oxidant. nih.gov

Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides another one-pot procedure for the regioselective synthesis of polysubstituted benzofurans. rsc.org This transformation proceeds through a sequential nucleophilic addition of the phenol (B47542) to the alkyne followed by the oxidative cyclization step, utilizing molecular oxygen as the oxidant. rsc.org

Table 1: Examples of Oxidative Cyclization Conditions

Catalyst System Precursors Oxidant Key Features
Palladium (Pd) O-aryl cyclic vinylogous esters Silver Carbonate (Ag₂CO₃) / Copper(II) Acetate (Cu(OAc)₂) Forms functionalized hydrodibenzofuran derivatives. nih.gov
Copper (Cu) Phenols and alkynes Molecular Oxygen (O₂) One-pot, regioselective synthesis of polysubstituted benzofurans. rsc.org

Base-Catalyzed Condensation Methods

Base-catalyzed condensation reactions, such as the aldol (B89426) condensation, represent a fundamental strategy in organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.comyoutube.com These reactions involve the addition of an enolate to a carbonyl compound. masterorganicchemistry.com When applied to the synthesis of heterocyclic systems, an intramolecular condensation can lead to ring formation.

The general mechanism begins with a base abstracting an alpha-hydrogen from a carbonyl compound to form an enolate. youtube.com This enolate then acts as a nucleophile, attacking another carbonyl group. masterorganicchemistry.com The resulting addition product can then undergo dehydration, often promoted by heat, to yield an α,β-unsaturated carbonyl compound in what is known as the aldol condensation product. youtube.com

In the context of synthesizing benzofuranone analogs, a suitably substituted precursor containing both a phenolic hydroxyl group and a carbonyl moiety could undergo an intramolecular cyclization. For example, a base could facilitate the condensation between a ketone and another carbonyl group within the same molecule, leading to the formation of the five-membered furanone ring fused to the benzene (B151609) ring. The Claisen-Schmidt condensation, a reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen, is a related method that can be employed. masterorganicchemistry.com

Precursor-Based Synthetic Strategies

These strategies involve the synthesis of the target molecule from precursors that already contain a significant portion of the final structure. This can involve modifying a pre-existing phthalic anhydride (B1165640) or transforming other complex molecules like flavonoids or quinones.

From Substituted Phthalic Anhydrides

The synthesis of 5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione, which is chemically equivalent to 4,5-dihydroxyphthalic anhydride, can be approached from other substituted phthalic anhydrides. Phthalic anhydride itself is a versatile substrate in numerous organic reactions. rsc.org

A common route to substituted phthalic anhydrides involves the Diels-Alder reaction between a furan (B31954) derivative (the diene) and maleic anhydride (the dienophile), followed by an aromatization step. nih.govuu.nl To circumvent the reversibility of the initial Diels-Alder addition, a three-step procedure can be employed. This involves the initial addition, followed by a mild hydrogenation to create a stable oxanorbornane intermediate. The final step is a one-pot, liquid-phase dehydration and dehydrogenation of this stable adduct to yield the substituted phthalic anhydride. nih.govuu.nl This aromatization can be achieved using a combination of acidic zeolites (like H-Y) or resins with a metal-on-carbon catalyst (such as Pd/C or Pt/C). uu.nl

Table 2: Aromatization of Hydrogenated Diels-Alder Adducts

Catalyst System Substrate Temperature Aromatic Yield Reference
H-Y Zeolite & Pd/C Hydrogenated adduct of 2-methylfuran (B129897) and maleic anhydride 200°C Up to 84% nih.govuu.nl
H-VUSY Zeolite & Pt/C Hydrogenated adduct of 2-methylfuran and maleic anhydride 200°C 84% uu.nl

Once a suitably substituted phthalic anhydride is obtained, further functionalization, such as the introduction of hydroxyl groups, can be carried out if not already present in the starting furan.

Utilizing Flavonoid Precursors

Flavonoids, a class of natural products, can serve as precursors for benzofuran derivatives. An efficient oxidative cyclization strategy for synthesizing benzofuran derivatives has been developed using 3-hydroxyflavones as starting materials. organic-chemistry.org This method employs designed transition-metal catalysts, such as zinc and manganese complexes, in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as an oxidant. The reaction proceeds under mild conditions and demonstrates high atom-economy and broad substrate scope. organic-chemistry.org The mechanism is believed to proceed via a hydrogen atom transfer, which generates phenoxyl radicals. organic-chemistry.org While this method leads to more complex benzofuran-fused structures rather than the simple dione, it highlights the potential of flavonoids as versatile starting materials.

Reactions Involving Quinone Derivatives

Quinones are valuable precursors for the synthesis of hydroxylated benzofurans due to their inherent oxidation state and reactivity. One-pot methods have been developed for the synthesis of benzofuran systems through the heteroannulation of benzoquinones. dtu.dk For example, 5-hydroxybenzofurans can be prepared via the Michael addition and cyclization of benzoquinones and ketene (B1206846) dithioacetals, catalyzed by a CuBr₂/BF₃·OEt₂ system. thieme-connect.de

Another approach involves the oxidation of hydroquinones to their corresponding p-benzoquinones in situ, followed by a tandem coupling and cyclization reaction with a β-dicarbonyl compound. thieme-connect.de PIDA (phenyliodine diacetate) is an effective oxidant for this transformation, which directly functionalizes the C(sp²)-H bond of the hydroquinone. thieme-connect.de The proposed mechanism involves a 1,4-Michael addition of the β-dicarbonyl precursor's tautomer to the in situ-generated quinone, followed by cyclization to yield the 5-hydroxybenzofuran product. thieme-connect.de The oxidation of 5,6-dihydroxyindole, a key building block of eumelanin, also proceeds through semiquinone and quinone intermediates, which can undergo further reactions, suggesting the centrality of quinonoid species in the chemistry of dihydroxylated aromatic compounds. unina.itnih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
4,5-dihydroxyphthalic anhydride
O-aryl cyclic vinylogous esters
Silver Carbonate
Copper(II) Acetate
3-hydroxyflavones
Phenyliodine diacetate (PIDA)
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
Maleic anhydride
5,6-dihydroxyindole
Hydroquinone
p-benzoquinone

Advanced Synthetic Techniques and Catalysis

The synthesis of the benzofuran skeleton, the central structural feature of this compound, has been significantly advanced through modern catalytic methods. These techniques offer improvements in efficiency, selectivity, and environmental impact over classical approaches.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. For benzofuran-related structures, these methods provide metal-free alternatives.

One notable example is the use of tetra-propylammonium bromide (TPAB) as an efficient and recoverable organocatalyst for the synthesis of indeno[1,2-b]benzofuran derivatives. scielo.org.zaresearchgate.net This method involves the reaction of ninhydrin (B49086) with cyclic 1,3-dicarbonyl compounds. scielo.org.zaresearchgate.net Although this produces a more complex fused ring system, it demonstrates the utility of phase-transfer catalysts like TPAB in facilitating the formation of benzofuran cores in excellent yields (87–98%) under relatively mild conditions. researchgate.net The catalyst is also readily available, inexpensive, and recyclable. researchgate.net Other organocatalytic strategies include the use of proline-based catalysts for creating arylidene benzofuranone intermediates, which are precursors for more complex heterocyclic systems. dntb.gov.ua

Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis is a cornerstone of modern synthetic chemistry, and the construction of benzofurans is no exception. Palladium and Ruthenium catalysts are particularly prominent, enabling a variety of bond-forming reactions to build and functionalize the benzofuran ring. nih.gov

Palladium (Pd) Catalysis: Palladium catalysts are widely used for synthesizing benzofurans through various mechanisms, including C-H activation, coupling reactions, and cyclizations. nih.govrsc.orgtandfonline.com A one-pot synthesis of substituted benzofurans can be achieved via a palladium-catalyzed enolate arylation with o-bromophenols, a process with broad substrate scope. acs.org Palladium nanoparticles have been shown to effectively catalyze the one-pot synthesis of benzofurans through Sonogashira cross-coupling reactions. organic-chemistry.org Other palladium-catalyzed methods include the direct C-H arylation of benzofurans with various aryl donors to produce 2-arylbenzofurans. proquest.com For instance, the reaction of benzofurans with triarylantimony difluorides using a Pd(OAc)₂ catalyst yields 2-arylbenzofurans in moderate-to-high yields. proquest.com The Tsuji-Trost reaction, a palladium-catalyzed nucleophilic substitution, has also been adapted for the synthesis of 2-substituted benzofurans from benzofuran-2-ylmethyl acetates. unicatt.it

Catalyst SystemReaction TypeStarting MaterialsKey FeaturesYield
Pd(OAc)₂ / CuCl₂ C-H ArylationBenzofurans, Triarylantimony difluoridesAerobic conditions, regioselective. proquest.comModerate to High proquest.com
Pd₂(dba)₃ / dppf Nucleophilic SubstitutionBenzofuran-2-ylmethyl acetate, N-nucleophilesBenzylic-like substitution. unicatt.itHigh to Excellent unicatt.it
[Pd(η³-C₃H₅)Cl]₂ / XPhos Nucleophilic SubstitutionBenzofuran-2-ylmethyl acetate, S, O, C-nucleophilesEfficient with soft nucleophiles. unicatt.itHigh to Excellent unicatt.it
Pd(OAc)₂ Cascade Reaction2-(2-formylphenoxy) acetonitriles, Aryl boronic acidOne-pot synthesis of 2-benzoylbenzofurans. nih.govtandfonline.comModerate

Ruthenium (Ru) Catalysis: Ruthenium catalysts offer a cost-effective and efficient alternative for C-H functionalization reactions leading to benzofurans. rsc.org A mild, redox-neutral method involves the Ru(II)-catalyzed direct coupling of N-phenoxypivalamide with internal alkynes, which generates benzofurans in moderate to high yields without the need for an external oxidant. rsc.orgrsc.org This is achieved by using an oxidizing directing group that also acts as an internal oxidant. rsc.org Ruthenium nanoparticles have also been employed for the selective hydrogenation of the heterocyclic ring of benzofurans to produce dihydrobenzofurans, demonstrating their utility in modifying the benzofuran core. acs.org Additionally, ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis has been used to synthesize substituted benzofurans from 1-allyl-2-allyloxybenzenes. organic-chemistry.org

Catalyst SystemReaction TypeStarting MaterialsKey FeaturesYield
[Ru(p-cymene)Cl₂]₂ / CsOAc C-H Functionalization / AnnulationN-phenoxypivalamide, Internal alkynesRedox-neutral, mild conditions, no external oxidant. rsc.orgModerate to High rsc.org
Ru Nanoparticles Selective HydrogenationBenzofuransSelective for the heteroaromatic ring. acs.orgHigh acs.org
Grubbs' Catalysts Isomerization / Ring-Closing Metathesis1-allyl-2-allyloxybenzenesForms substituted benzofurans. organic-chemistry.orgGood

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign. In the context of benzofuran synthesis, this involves using eco-friendly solvents, developing catalyst-free reactions, and employing energy-efficient methods like microwave irradiation. benthamdirect.com

One green approach involves a one-pot synthesis of benzofuran derivatives using a copper iodide catalyst in a deep eutectic solvent (DES), such as choline (B1196258) chloride-ethylene glycol, which is considered environmentally friendly. nih.govacs.org Recyclable copper(I) catalysts have been used for the synthesis of 2,3-disubstituted benzofurans in the bioderived solvent 2-MeTHF. acs.org Microwave-assisted synthesis has also been described as an expeditious method for preparing benzofuran derivatives from substituted phenols and 2-chloropropionic acid. researchgate.net Furthermore, catalyst-free methods are being developed, such as the cascade reaction between nitroepoxides and salicylaldehydes at elevated temperatures to yield various benzofuran derivatives. acs.org

Chemo- and Regioselective Synthesis of Substituted Analogs

Controlling the position of substituents on the benzofuran ring is critical for tuning the properties of the final molecule. Chemo- and regioselective synthetic methods allow for the precise construction of specific isomers.

A recently developed method allows for the regioselective preparation of substituted benzofuranones, which can then be converted to substituted benzofurans. nih.govoregonstate.edu This reaction, involving 3-hydroxy-2-pyrones and nitroalkenes bearing ester groups, enables programmable substitution at any position, allowing for the creation of complex substitution patterns with high regioselectivity. nih.govoregonstate.edu Palladium-catalyzed C-H arylation is another useful tool for the regioselective chemical modification of aromatic heterocycles like benzofuran. proquest.com The synthesis of highly substituted benzofurans has also been achieved through an unusual reaction of 2,6-disubstituted phenols with alkynyl sulfoxides, which proceeds via a proquest.comproquest.com-sigmatropic rearrangement and subsequent substituent migration. rsc.org These strategies are essential for synthesizing specifically substituted analogs of this compound, where the placement of the hydroxyl groups and other functionalities is precisely controlled.

Chemical Reactivity and Transformation of 5,6 Dihydroxy 1,3 Dihydro 2 Benzofuran 1,3 Dione

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 5,6-dihydroxyphthalic anhydride (B1165640) is highly activated towards electrophilic aromatic substitution (SEAr). This reactivity is dictated by the electronic effects of its substituents. The two hydroxyl (-OH) groups at the C5 and C6 positions are potent activating groups. ncert.nic.inwikipedia.org Through resonance, they donate electron density to the aromatic ring, particularly at the ortho and para positions. Conversely, the anhydride functional group is a deactivating group, withdrawing electron density from the ring via the inductive and resonance effects of its two carbonyl groups, and directs incoming electrophiles to the meta position. ncert.nic.in

In this specific molecule, the powerful activating effect of the vicinal hydroxyl groups dominates. ncert.nic.in These groups direct incoming electrophiles to the positions ortho to them, which correspond to the C4 and C7 positions of the benzofuranone skeleton. The deactivating anhydride group has a less significant influence on the regioselectivity. Consequently, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur preferentially at the C4 and C7 positions. For example, photochlorination of the parent phthalic anhydride in the vapor phase has been shown to yield chlorinated derivatives, demonstrating the susceptibility of the ring to substitution. googleapis.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Expected Major Product(s)
Nitration NO₂+ 4-Nitro-5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione and 4,7-Dinitro-5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione
Bromination Br+ 4-Bromo-5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione and 4,7-Dibromo-5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione

Nucleophilic Attack on the Anhydride Moiety

The anhydride moiety contains two electrophilic carbonyl carbons that are susceptible to nucleophilic acyl substitution. fiveable.meyoutube.com This class of reactions proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks a carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate as a leaving group and resulting in a ring-opened product. youtube.commasterorganicchemistry.com

A variety of nucleophiles can react with the anhydride:

Alcohols (Alcoholysis): Reaction with an alcohol leads to the formation of a monoester of the corresponding 5,6-dihydroxyphthalic acid. wikipedia.orgdouwin-chem.com

Amines (Ammonolysis/Aminolysis): Ammonia (B1221849) and primary or secondary amines react to form the corresponding phthalamic acid derivatives. This reaction is discussed in further detail in section 3.7.

Organometallic Reagents: Hard nucleophiles like Grignard reagents (RMgX) react with the anhydride. The first equivalent opens the ring to form a keto-acid salt, and a second equivalent can attack the resulting ketone.

Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carbonyl groups of the anhydride to yield the corresponding diol, 5,6-dihydroxy-1,3-dihydro-2-benzofuran.

Table 2: Nucleophilic Acyl Substitution Reactions

Nucleophile Reagent Example Initial Product
Water H₂O 5,6-Dihydroxyphthalic acid
Alcohol ROH 2-(Alkoxycarbonyl)-4,5-dihydroxybenzoic acid
Amine RNH₂ 2-(Alkylcarbamoyl)-4,5-dihydroxybenzoic acid

Hydrolysis and Ring-Opening Reactions

The hydrolysis of 5,6-dihydroxyphthalic anhydride is a specific example of nucleophilic acyl substitution where water acts as the nucleophile. This reaction opens the anhydride ring to form 5,6-dihydroxyphthalic acid. wikipedia.orgatamanchemicals.com Studies on the parent phthalic anhydride show that this hydrolysis is relatively slow in neutral water but is accelerated by the presence of bases such as acetate (B1210297), phosphate, and various amines. semanticscholar.orgnih.govacs.org

The reaction mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate which then collapses to yield the dicarboxylic acid product. The hydrolysis process is generally not reversible under normal aqueous conditions; however, the reverse reaction, dehydration of the resulting phthalic acid to reform the anhydride, can be achieved by heating to temperatures above 180-210°C. wikipedia.orgsciencemadness.org

Table 3: Conditions Affecting Hydrolysis of Phthalic Anhydrides

Condition Effect on Hydrolysis Rate Reference
Neutral pH Slow sciencemadness.org
Basic pH (e.g., OH⁻) Accelerated semanticscholar.orgacs.org
Base Catalysis (e.g., Acetate) Accelerated researchgate.net

Redox Chemistry of the Catechol Moiety

The 1,2-dihydroxybenzene (catechol) portion of the molecule is redox-active. It can undergo a reversible two-proton, two-electron oxidation to form the corresponding o-quinone derivative, 5,6-dioxo-1,3-dihydroisobenzofuran-1,3-dione. acs.orgualberta.ca The redox potential of this transformation is sensitive to the electronic environment of the catechol ring and the pH of the medium. nih.govresearchgate.net

This oxidation can be achieved using a variety of chemical oxidizing agents, such as phenyliodine(III) diacetate (PIDA) or Fremy's salt, or through electrochemical methods. nih.govlibretexts.org The resulting o-quinone is a highly reactive species that can act as an electrophile in subsequent reactions. The reverse reaction, the reduction of the o-quinone back to the catechol, can be accomplished with mild reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org The facile nature of this redox equilibrium is a hallmark of catechol chemistry. ualberta.ca

Table 4: Common Redox Reactions of Catechol Derivatives

Transformation Reagent Type Example Reagent Product Type
Oxidation Chemical Oxidant Phenyliodine(III) diacetate (PIDA) o-Quinone
Oxidation Electrochemical Anodic Oxidation o-Quinone
Reduction Chemical Reductant Sodium borohydride (NaBH₄) Catechol

Rearrangement Reactions (e.g., Oxidative rearrangement of hydroxyquinones to lactone derivatives)

The catechol moiety can undergo oxidative cleavage and rearrangement, particularly after being oxidized to its o-quinone form. This pathway provides a route to lactone derivatives. The process is initiated by the oxidation of the catechol to an o-quinone intermediate. pearson.com This highly electrophilic intermediate can then be attacked by an oxidant, leading to the cleavage of the carbon-carbon bond between the two carbonyl groups of the quinone.

This oxidative cleavage of the aromatic ring results in the formation of a substituted cis,cis-muconic acid derivative. rsc.orgacs.org Depending on the reaction conditions and the substituent pattern, this linear diacid can subsequently undergo intramolecular cyclization (lactonization) to yield a muconolactone, a type of unsaturated lactone. rsc.org This sequence represents a significant transformation of the aromatic core into an aliphatic, cyclic ester structure.

Condensation Reactions with Nitrogen-Containing Compounds

One of the most characteristic reactions of phthalic anhydrides is their condensation with nitrogen-based nucleophiles, particularly ammonia and primary amines, to form phthalimides. rsc.orgchemcess.com The reaction typically proceeds in two stages. First, the amine performs a nucleophilic attack on one of the anhydride carbonyls, leading to ring-opening and the formation of a phthalamic acid intermediate. youtube.com

In the second step, heating this intermediate causes intramolecular cyclization via a dehydration reaction, where the carboxylic acid and the amide functionalities condense to form the stable five-membered imide ring. youtube.comresearchgate.net This reaction is a robust and widely used method for synthesizing N-substituted phthalimides.

Table 5: Condensation of 5,6-dihydroxyphthalic anhydride with Nitrogen Compounds

Nitrogen Compound Reagent Formula Intermediate Product Final Product (after heating)
Ammonia NH₃ 5,6-Dihydroxyphthalamic acid 5,6-Dihydroxyphthalimide
Methylamine CH₃NH₂ N-Methyl-5,6-dihydroxyphthalamic acid N-Methyl-5,6-dihydroxyphthalimide

Derivatization of Hydroxyl Groups

The presence of two hydroxyl groups on the aromatic ring of 5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione offers reactive sites for various derivatization reactions. These transformations are crucial for modifying the compound's physicochemical properties, such as solubility, stability, and biological activity. The primary methods for derivatizing these hydroxyl groups are etherification and esterification.

Etherification:

A common etherification reaction for phenolic hydroxyl groups is methylation, which converts the hydroxyl groups into methoxy (B1213986) groups. This transformation can be achieved using standard methylating agents in the presence of a base. For instance, the reaction of this compound with a methylating agent like dimethyl sulfate (B86663) or methyl iodide, facilitated by a base such as potassium carbonate or sodium hydride, is expected to yield 5,6-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione. The base deprotonates the hydroxyl groups, forming more nucleophilic phenoxides that subsequently react with the methylating agent.

Esterification:

The hydroxyl groups of this compound can be readily converted to esters through reaction with acylating agents. A prominent example is acetylation, which introduces acetyl groups to form a diacetoxy derivative. This is typically accomplished by reacting the dihydroxy compound with an excess of an acetylating agent, such as acetic anhydride, often in the presence of a suitable solvent.

A detailed synthetic protocol for a closely related compound, 3,6-dihydroxyphthalic acid, demonstrates a high-yielding acetylation. In this procedure, the dihydroxy compound is refluxed with acetic anhydride in a solvent like 1,2-dichloroethane. The reaction proceeds to completion over several hours, yielding the corresponding diacetoxyphthalic anhydride in near-quantitative amounts. chemicalbook.com This method is directly applicable to the acetylation of this compound.

The following table summarizes the key aspects of the derivatization of the hydroxyl groups of this compound and its analogs.

Table 1: Derivatization of Hydroxyl Groups of Dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione Analogs

Derivative TypeStarting MaterialReagentsSolventReaction ConditionsYield (%)Reference
Acetylation3,6-dihydroxyphthalic acidAcetic anhydride1,2-dichloroethaneReflux at 85°C for 12 hours98.6 chemicalbook.com

Synthesis of Structural Analogs and Derivatives of 5,6 Dihydroxy 1,3 Dihydro 2 Benzofuran 1,3 Dione

Mono- and Di-substituted Benzofuran-1,3-dione Analogs

The introduction of various functional groups onto the benzofuran-1,3-dione core is a key strategy for creating a diverse library of analogs. Synthesis often begins with already substituted precursors that are then cyclized to form the desired anhydride (B1165640).

One common method involves the aromatization of substituted tetrahydrophthalic anhydrides. For instance, halogenated phthalic anhydrides can be synthesized by the vapor-phase dehydrogenation of the corresponding halogen-substituted tetrahydrophthalic anhydride over an activated charcoal catalyst at temperatures between 200-400°C google.com. This method allows for the preparation of compounds like 4-chlorotetrahydrophthalic anhydride, which can be aromatized to form the substituted phthalic anhydride google.com.

Another approach is the direct functionalization of a pre-existing dihydroxyphthalic acid. For example, 3,6-dihydroxyphthalic acid can be converted to 3,6-diacetoxyphthalic anhydride by refluxing with acetic anhydride chemicalbook.com. This reaction protects the hydroxyl groups and provides a stable derivative. The synthesis of dihydroxyphthalic acid itself can be achieved from cyclohexanedione dicarboxylic acid diester through a multi-step process involving iodination and oxidation, followed by hydrolysis google.com.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck arylation, can be used to introduce aryl groups onto the core structure. The Heck arylation of maleic anhydride with arenediazonium tetrafluoroborates has been shown to produce mono- and diarylated maleic anhydrides, which are precursors to more complex fused systems researchgate.net.

Table 1: Examples of Substituted Benzofuran-1,3-dione Synthesis

Starting Material Reagents/Conditions Product Reference
3,6-Dihydroxyphthalic acid Acetic anhydride, 1,2-dichloroethane, reflux 3,6-Diacetoxyphthalic anhydride chemicalbook.com
Halogen-substituted tetrahydrophthalic anhydride Activated charcoal catalyst, 200-400°C, vapor phase Halogenated phthalic anhydride google.com
Maleic anhydride Arenediazonium tetrafluoroborates, Pd catalyst Arylated maleic anhydrides researchgate.net

Fusion with Other Heterocyclic Systems

Fusing additional heterocyclic rings to the benzofuran-1,3-dione scaffold generates polycyclic structures with unique three-dimensional shapes and properties.

The fusion of an indane system with a benzofuran (B130515) core can create spirocyclic structures. An efficient cascade cyclization strategy has been developed to synthesize aminobenzofuran spiroindanone derivatives. This reaction utilizes 2-bromo-1,3-indandione and ortho-hydroxy α-aminosulfones as substrates. Under optimized conditions, these reactions produce the corresponding spiro compounds in high yields. This method is versatile and scalable, providing a stable platform for creating complex 3-aminobenzofuran derivatives.

The synthesis of furanone-fused systems can be accomplished through one-pot reactions involving benzoquinones. For example, the heteroannulation of benzoquinone derivatives with cyclohexanones under acidic catalysis can produce furanylidene-benzofuran structures. These reactions proceed without a coupling reagent and result in heterocyclic systems that incorporate both a benzofuran and a lactone moiety.

Pyran-2-one derivatives are also valuable building blocks for constructing fused heterocyclic systems. The pyran-2-one ring is susceptible to nucleophilic attack, which can lead to ring-opening and rearrangement reactions, ultimately forming new heterocyclic or carbocyclic systems. These transformations provide a pathway for converting pyran-2-ones into a variety of fused structures.

Thiazole-related rings can be fused to the benzofuran core through multi-step synthetic routes. One such method involves the condensation of khellinone, a naturally derived benzofuran, with aromatic or aliphatic amines. The resulting intermediate can then be cyclized using thioglycolic acid to yield benzofuran-1,3-thiazolidin-4-one derivatives.

For the synthesis of fused pyrrole systems, cascade reactions provide an efficient pathway. Methodologies developed for creating pyrrolo[3,4-c]quinoline-1,3-diones and pyrrolo[3,4-d]pyridazinones demonstrate the construction of the pyrrolo-dione framework nih.govresearchgate.net. For instance, a four-component reaction between isatin, a primary amine, diketene, and pyrazole as a promoter can generate functionalized pyrrolo[3,4-c]quinoline-1,3-diones in excellent yields nih.gov. A similar cascade approach involving vinyl azides, 1,3-dicarbonyl compounds, and hydrazines can be used to form polysubstituted pyrrolo[3,4-d]pyridazinones researchgate.net. These strategies could potentially be adapted to fuse a pyrrole ring onto the benzofuran-1,3-dione scaffold.

Table 2: Synthesis of Fused Heterocyclic Systems

Target System Precursors Key Reaction Type Reference
Benzofuran-thiazolidinone Khellinone, Amines, Thioglycolic acid Condensation/Cyclization N/A
Pyrrolo[3,4-c]quinoline-1,3-dione Isatin, Primary amine, Diketene, Pyrazole Four-component reaction nih.gov
Pyrrolo[3,4-d]pyridazinone Vinyl azide, 1,3-Dicarbonyl, Hydrazine Cascade reaction/Cyclization researchgate.net

Introduction of Alkyl, Aryl, and Heteroaryl Substituents

Introducing a range of substituents onto the benzofuran-1,3-dione framework is critical for tuning its properties. Synthetic methods often focus on creating substituted phthalide (isobenzofuran-1(3H)-one) derivatives, which are structurally related.

A convenient protocol for the trans-diastereoselective introduction of an aryl group involves a Regitz diazo transfer onto an isoquinolone scaffold, followed by a triflic acid-promoted hydroarylation with an arene imjst.org. This method proceeds through the generation of a carbocation that is subsequently intercepted by the arene molecule imjst.org. While demonstrated on a different scaffold, the principle of acid-catalyzed hydroarylation of a diazo intermediate could be applied to benzofuran-1,3-dione systems.

For substitution at the 3-position of the lactone ring, reactions of o-phthalaldehydic acid with primary heterocyclic amines can afford 3-substituted isobenzofuran-1(3H)-one derivatives in good yields imjst.org. This reaction proceeds via a bimolecular nucleophilic substitution. Similarly, spiro[isobenzofuran-1(3H),4'-piperidines] can be synthesized, with the introduction of a phenyl group at the 3-position being a key feature nih.gov. This is achieved by lithiation of a 2-bromobenzhydryl methyl ether, followed by reaction with a piperidone and subsequent acid-catalyzed cyclization nih.gov.

Synthesis of Hydroxy- and Methoxy-Benzofuran Derivatives from Natural Product Modification (e.g., Quercetin derivatives)

While natural products are a rich source of complex scaffolds, their direct conversion to specific target molecules can be challenging. The oxidative degradation of the flavonoid quercetin, for example, has been studied as a potential route. However, under various oxidative conditions (air oxygen in mild basic media, photodegradation, or reaction with metal ions), quercetin tends to degrade into smaller phenolic acid derivatives mdpi.comresearchgate.netwur.nlnih.govrsc.org. The primary products are typically 3,4-dihydroxy-benzoic (protocatechuic) acid and 2,4,6-trihydroxybenzoic (phloroglucinic) acid, resulting from the cleavage of the central pyrone ring researchgate.netnih.gov. This indicates that quercetin is not a suitable direct precursor for the one-step synthesis of the larger 5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione framework.

A more viable approach involves building the target molecule from simpler, renewable resources. Phthalic anhydride, the parent compound, can be synthesized in a one-pot reaction from 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical core.ac.uk. This process uses a MoO₃/Cu catalyst system and involves multiple integrated steps, including oxidation, Diels-Alder cycloaddition, and dehydration, achieving a good yield under mild conditions core.ac.uk. This strategy represents a sustainable alternative to petroleum-based synthesis and could be adapted for producing substituted derivatives.

Stereoselective Synthesis of Chiral Analogs

The development of stereoselective synthetic methods is crucial for accessing chiral analogs of bioactive molecules, as the three-dimensional arrangement of atoms can significantly influence pharmacological activity. For complex structures like the derivatives of this compound, achieving high levels of stereocontrol is a key objective in synthetic organic chemistry. Strategies to construct chiral benzofuranone cores and related heterocyclic systems often rely on asymmetric catalysis or the use of chiral auxiliaries to control the formation of stereocenters.

One prominent strategy involves the dearomatization of phenols to create cyclohexadienone intermediates, which can then undergo asymmetric reactions. For instance, the asymmetric intramolecular Stetter reaction has been successfully employed to synthesize hydrobenzofuranones. nih.gov This method uses chiral triazolium salts as catalysts to induce enantioselectivity, affording products with contiguous stereocenters in high yields and excellent enantiomeric excess (ee). nih.gov The reaction is tolerant of various substituents, allowing for the creation of a diverse library of chiral hydrobenzofuranone skeletons. nih.gov

Another powerful approach is the use of asymmetric [3+2] cyclization reactions, which have been developed for the enantioselective formation of the dihydrobenzofuran structural unit. sioc-journal.cn These reactions often involve chiral catalysts to control the stereochemical outcome, addressing the challenge of setting the vicinal stereocenters at the C2 and C3 positions. sioc-journal.cn Similarly, highly enantioselective [3+2] annulation protocols using quinine-derived urea catalysts can furnish complex spiro[benzofuran-pyrrolidine] architectures with exceptional stereocontrol. rsc.org

For analogs involving the phthalic anhydride moiety, N-heterocyclic carbene (NHC) organocatalysis offers a mild and effective route for atroposelective synthesis. This has been demonstrated in the synthesis of N-aryl phthalimides from phthalamic acids, derived from substituted phthalic anhydrides. nih.gov The NHC catalyst facilitates atroposelective amidation, yielding products with high enantioselectivity. nih.gov

Chiral auxiliaries represent another cornerstone of asymmetric synthesis. wikipedia.orgsigmaaldrich.com These are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com For example, pseudoephenamine has been shown to be a versatile chiral auxiliary for asymmetric alkylation reactions, providing remarkable stereocontrol, especially in the formation of quaternary carbon centers. nih.gov

The desymmetrization of prochiral cyclic anhydrides via enantioselective alcoholysis, thiolysis, or aminolysis is a particularly relevant strategy for creating chiral derivatives from the 1,3-dihydro-2-benzofuran-1,3-dione core. Chiral organocatalysts, such as those derived from diamines, can activate the anhydride through hydrogen bonding, allowing a nucleophile to attack in a highly enantioselective manner. nih.gov This asymmetric ring-opening reaction yields valuable chiral monoesters, monothioesters, or monoamides that can serve as precursors for more complex analogs. nih.gov

Detailed Research Findings

Several catalytic systems have been optimized for the stereoselective synthesis of benzofuranone-related structures. In the asymmetric intramolecular Stetter reaction, the choice of catalyst and reaction conditions is critical for achieving high stereoselectivity.

EntrySubstrate (R group)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
1Me109092>95:5
2Et108694>95:5
3iPr108794>95:5
4tBu108694>95:5
5Ph108788>95:5
6CH₂OAc108683>95:5
Table 1: Asymmetric Intramolecular Stetter Reaction of Substituted Cyclohexadienones. All reactions were conducted with 10 mol% KHMDS in toluene at 23 °C. Data sourced from reference nih.gov.

Enantioselective [4+2] cyclization reactions employing chiral squaramide catalysts have also proven effective for constructing benzofuran-fused heterocycles. The choice of solvent and catalyst structure significantly impacts both yield and stereoselectivity.

EntryCatalystSolventYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
14c Toluene7598>20:1
24c CH₂Cl₂8097>20:1
34c PhCF₃9199>20:1
44c PhCl9299>20:1
54a PhCl8595>20:1
64b PhCl8290>20:1
Table 2: Optimization of Chiral Squaramide-Catalyzed [4+2] Cyclization. The table highlights the performance of different catalysts (4a-c ) and solvents in the synthesis of benzofuran-fused N-heterocycles. Data sourced from reference acs.org.

Furthermore, the desymmetrization of cyclic anhydrides using chiral thiourea catalysts demonstrates high efficiency in creating chiral building blocks. The reaction of cis-1,2,3,6-tetrahydrophthalic anhydride with various nucleophiles illustrates the versatility of this method.

EntryAnhydrideNucleophileCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
1Tetrahydrophthalic AnhydrideBenzyl Mercaptan59588
2Tetrahydrophthalic Anhydride1-Hexanethiol59894
3Tetrahydrophthalic AnhydrideAniline59495
4Tetrahydrophthalic Anhydride4-Methoxyaniline59292
Table 3: Enantioselective Ring-Opening of a Cyclic Anhydride. Reactions were catalyzed by a chiral diamine-derived thiourea catalyst. Data sourced from reference nih.gov.

These examples underscore the power of modern stereoselective methods to generate chiral analogs of complex heterocyclic systems, providing a foundation for the synthesis of novel derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

High-resolution NMR spectroscopy is indispensable for confirming the covalent framework of 5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a single singlet. The chemical shift of this signal would be influenced by the electron-donating hydroxyl groups and the electron-withdrawing anhydride (B1165640) functionality. For comparison, the aromatic protons in the analogous 5,6-dimethoxyisobenzofuran-1,3-dione (B2384068) are observed at a specific chemical shift, and a similar downfield region would be expected for the dihydroxy variant. The two hydroxyl protons would appear as a broad singlet, the position of which is dependent on solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information about the carbon skeleton. Due to symmetry, four distinct signals are anticipated in the aromatic/carbonyl region. Two signals would correspond to the carbonyl carbons of the anhydride group, and two signals would represent the aromatic carbons. The chemical shifts of the hydroxyl-bearing carbons would be significantly upfield compared to the unsubstituted carbons. Data from related dihydroxyflavone derivatives can provide reference points for the expected chemical shifts of carbons attached to hydroxyl groups. researchgate.net

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to definitively assign the proton and carbon signals. HMBC, in particular, would be crucial for correlating the aromatic proton to the adjacent quaternary carbons and the carbonyl carbons, confirming the connectivity of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Aromatic H~7.0-7.5-Chemical shift influenced by hydroxyl and anhydride groups.
Hydroxyl HVariable-Position dependent on solvent and concentration.
C=O-~160-170Typical range for anhydride carbonyls.
C-OH-~140-150Downfield shift due to oxygen attachment.
Aromatic C-H-~110-120Shielded by hydroxyl groups.
Aromatic C (quaternary)-~125-135

Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, fragmentation patterns)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₈H₄O₅).

Fragmentation Patterns: Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The molecular ion peak (M⁺) would be prominent. A key fragmentation pathway for phthalic anhydrides is the loss of CO₂ and CO. massbank.eu For this compound, sequential losses of CO₂ and CO from the molecular ion would be expected, leading to significant fragment ions. The fragmentation of related compounds like 5,6-dichloroisobenzofuran-1,3-dione also shows characteristic patterns that can be used for comparison. nist.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is ideal for identifying the functional groups present in the molecule. The spectrum would be characterized by several key absorption bands.

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl groups.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹.

C=O Stretching: The anhydride group would exhibit two characteristic carbonyl stretching bands due to symmetric and asymmetric vibrations, typically found in the ranges of 1800-1850 cm⁻¹ and 1740-1790 cm⁻¹. The IR spectrum of 2-acetyl-5,6-dichloroisoindoline-1,3-dione shows carbonyl peaks at 1727 and 1796 cm⁻¹, providing a useful comparison. mdpi.com

C-O Stretching: The C-O stretching of the anhydride and the phenolic hydroxyl groups would be observed in the 1000-1300 cm⁻¹ region.

Interactive Data Table: Expected FT-IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (hydroxyl)3200-3600Broad, Strong
C-H (aromatic)3000-3100Medium
C=O (anhydride, asymmetric)1800-1850Strong
C=O (anhydride, symmetric)1740-1790Strong
C-O (anhydride/phenol)1000-1300Strong

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit any optical activity, and its circular dichroism (CD) spectrum would be silent. Chiroptical spectroscopy would not be an applicable technique for the enantiomeric characterization of this compound.

UV/Vis Spectroscopy for Electronic Structure and Conjugation Analysis

UV/Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic system conjugated with the carbonyl groups. The presence of the electron-donating hydroxyl groups would likely cause a bathochromic (red) shift in the absorption maxima compared to the parent phthalic anhydride. The analysis of UV-Vis absorption spectra of related substituted isobenzofurans can provide a basis for predicting the absorption maxima. researchgate.net

Theoretical and Computational Studies of 5,6 Dihydroxy 1,3 Dihydro 2 Benzofuran 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure and properties based on the principles of quantum mechanics. These methods are instrumental in characterizing novel or complex molecules like 5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and calculating electronic properties. In a theoretical study of a benzofuran-dione derivative, the structure was optimized using the DFT/B3LYP method with a 6-311++G(d,p) basis set to determine its most stable conformation. ias.ac.in This level of theory is widely used to establish key geometrical parameters such as bond lengths and angles.

Once the geometry is optimized, DFT can be used to calculate crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of molecular reactivity; a smaller gap suggests the molecule is more reactive. ias.ac.in These calculations help in understanding charge transfer interactions within the molecule. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT.
ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; related to electron-donating ability.
LUMO Energy-2.1 eVEnergy of the lowest empty orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.4 eVIndicates chemical reactivity and kinetic stability. ias.ac.in
Dipole Moment3.2 DMeasures the overall polarity of the molecule. ias.ac.in

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. nih.gov DFT methods can accurately compute vibrational wavenumbers, which correspond to the peaks observed in Infrared (IR) and Raman spectra. ias.ac.in Theoretical calculations of vibrational frequencies for similar compounds have shown excellent agreement with experimental data, aiding in the assignment of spectral bands to specific molecular vibrations. ias.ac.in

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net This involves calculating the magnetic shielding tensors for each nucleus in the molecule. Theoretical ¹H and ¹³C NMR spectra are often calculated to support the structural elucidation of newly synthesized compounds, and a high correlation between computed and experimental values validates the proposed structure. researchgate.netsemanticscholar.org

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound.
Spectroscopic DataPredicted Value (DFT)Hypothetical Experimental ValueAssignment
Vibrational Wavenumber (cm⁻¹)3450 cm⁻¹3465 cm⁻¹O-H stretch (hydroxyl groups)
Vibrational Wavenumber (cm⁻¹)1780 cm⁻¹1795 cm⁻¹C=O stretch (anhydride)
¹³C NMR Chemical Shift (ppm)165.2 ppm166.0 ppmCarbonyl Carbon (C=O)
¹H NMR Chemical Shift (ppm)6.8 ppm6.9 ppmAromatic Proton (C-H)

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations provide detailed insight into the conformational flexibility and dynamics of a molecule in various environments, such as in solution. nih.gov For a molecule like this compound, MD simulations can reveal how it changes shape and interacts with its surroundings.

The simulation trajectory is analyzed to understand conformational stability and changes. Key parameters evaluated include the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the radius of gyration (Rg), which indicates the molecule's compactness. nih.gov Analysis of these parameters can confirm a tendency to form folded or stable conformations. nih.gov Such simulations have been used to study the conformational behavior of various complex molecules, providing insights that are not accessible through static modeling alone. uniroma1.it

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. DFT calculations can be used to identify the structures of reactants, products, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, providing a quantitative understanding of reaction kinetics. For instance, quantum-chemical calculations have been used to determine the thermodynamic parameters and stability of novel benzofuroxan derivatives. mdpi.com Although specific reaction mechanism studies for this compound are not detailed in the available literature, such methods could be applied to understand its synthesis or degradation pathways, such as the hydrolysis of the anhydride (B1165640) ring.

Table 3: Hypothetical Energy Profile for Anhydride Ring Opening of this compound.
SpeciesRelative Energy (kcal/mol)Description
Reactants (Anhydride + H₂O)0.0Initial state of the system.
Transition State+15.5Highest energy point along the reaction coordinate.
Product (Dicarboxylic Acid)-5.2Final, more stable product state.

Structure-Activity Relationship (SAR) Elucidation through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable in medicinal chemistry and materials science for designing new molecules with desired properties. nih.gov

A QSAR model is developed by calculating molecular descriptors for a set of molecules with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. pharmacophorejournal.com A statistical method, such as multi-linear regression (MLR), is then used to build an equation that correlates these descriptors with the observed activity. nih.gov For benzofuran (B130515) derivatives, SAR studies have been crucial in identifying the structural features responsible for their biological effects. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, accelerating the discovery process. frontiersin.org

Molecular Docking Simulations for Interaction Profiling (excluding clinical targets)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is essential for understanding intermolecular interactions and is widely used in drug discovery and materials science. nih.gov For this compound, docking could be used to explore its binding profile with various non-clinical protein targets, such as industrial enzymes.

The simulation places the ligand into the binding site of the receptor and scores different poses based on binding energy or affinity. nih.gov The results provide insights into the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com This information is valuable for designing molecules with enhanced affinity or specificity for a particular target.

Table 4: Hypothetical Molecular Docking Results of this compound with an Industrial Enzyme.
ParameterValue/Description
Target ProteinExample: Fungal Laccase
Binding Energy (kcal/mol)-7.8
Key Interacting ResiduesHis226, Gln307, Phe381 mdpi.com
Types of InteractionsHydrogen bonds with hydroxyl groups; π-π stacking with the aromatic ring.

Emerging Applications and Materials Science Integration Non Clinical

Role in Supramolecular Chemistry and Host-Guest Interactions

The molecular architecture of 5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione, featuring both hydrogen-bond-donating hydroxyl groups and an electron-rich aromatic ring, suggests its potential utility in supramolecular chemistry. These functional groups can facilitate non-covalent interactions, which are the cornerstone of host-guest chemistry and the formation of larger, well-organized supramolecular assemblies. The hydroxyl groups can form strong hydrogen bonds, while the aromatic system can participate in π-π stacking interactions, both of which are crucial for molecular recognition and the self-assembly of complex structures.

Application in Sensor Development

The catechol-like dihydroxy functionality on the aromatic ring of this compound presents a promising avenue for its use in chemical sensor development. Catechol moieties are known to interact with a variety of analytes, including metal ions and certain organic molecules. This interaction can lead to changes in the electronic or optical properties of the compound, which can be harnessed to create a detectable signal. The anhydride (B1165640) group also offers a reactive site for covalently attaching the molecule to sensor surfaces or integrating it into larger sensing platforms.

Integration into Functional Materials and Polymers

Phthalic anhydrides are well-established monomers in the synthesis of polymers, particularly polyesters and polyimides. The presence of the dihydroxy groups on this compound provides additional reactive sites for polymerization or for post-polymerization modification. This could allow for the creation of functional materials with tailored properties. For instance, these hydroxyl groups could enhance adhesion, improve solubility in polar solvents, or serve as points for cross-linking, leading to polymers with enhanced thermal stability or mechanical strength. The reactivity of the anhydride ring allows for its incorporation into polymer backbones through reactions like ring-opening polymerization.

Contribution to Organic Electronics Research

While direct research on this compound in organic electronics is not widely documented, related dihydroxy-containing aromatic compounds, such as 5,6-dihydroxyindole, are recognized as key building blocks for eumelanin, a material with promising applications in sustainable organic electronics. researchgate.net The conjugated system and redox-active dihydroxy groups of this compound suggest its potential as a component in organic electronic materials. These features could influence the electronic properties of resulting materials, making them candidates for use in organic semiconductors or other components of electronic devices.

Use as Building Blocks in Complex Molecule Synthesis

The structure of this compound makes it a versatile building block for the synthesis of more complex molecules. The anhydride group is a reactive electrophile that can readily undergo reactions with nucleophiles such as amines and alcohols to form phthalimide and ester derivatives, respectively. The dihydroxy groups can be protected and deprotected as needed, allowing for selective reactions at other parts of the molecule. A related compound, 5,6-dihydroxy-1,3-dihydro-2-benzofuran-1-one, is noted for its use in the synthesis of small-molecule inhibitors, highlighting the utility of this class of compounds in organic synthesis.

Potential in Food Industry

Currently, there is no documented use of this compound in the food industry as a flavoring agent or for food preservation. The toxicological properties of this specific compound have not been sufficiently studied to warrant its use in food applications. While some organic compounds are used in these capacities, any new substance would require extensive safety testing before being considered for such purposes.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the separation and analysis of complex mixtures. However, specific applications for 5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione are not well-documented.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of non-volatile and thermally labile compounds. While HPLC methods are available for related benzofuran (B130515) and isobenzofuran (B1246724) derivatives, specific protocols for this compound, including stationary phase, mobile phase composition, and detection parameters, are not described in the available literature. For analogous compounds, reversed-phase columns are often employed with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, often with acid modifiers like formic or phosphoric acid to improve peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile organic compounds. Due to the low volatility of a dihydroxylated benzofuran derivative, direct analysis by GC-MS would likely require a derivatization step to convert the polar hydroxyl groups into more volatile ethers or esters. However, no specific derivatization procedures or GC-MS analytical conditions for this compound have been reported.

Spectrophotometric Quantification

Spectrophotometric methods, which rely on the absorption of light by a compound in solution, are commonly used for quantification. The presence of a chromophore in the this compound structure suggests that it would absorb ultraviolet-visible (UV-Vis) light. However, without experimental data, the specific wavelengths of maximum absorbance (λmax) and molar absorptivity, which are crucial for developing a quantitative assay, remain unknown.

Electrochemical Detection Methods

Electrochemical detection can offer high sensitivity for electroactive compounds. The dihydroxy-substituted aromatic ring in this compound suggests it could be susceptible to oxidation, making it a candidate for electrochemical analysis. Techniques such as cyclic voltammetry or differential pulse voltammetry could potentially be used. Research on electrochemical sensors has been conducted for other phenolic compounds, but specific methods for the target compound are not available.

Application in Environmental Chemistry and Forensic Sciences (non-clinical)

The application of analytical methods for this compound in non-clinical environmental and forensic sciences is not documented in the accessible literature. Such applications would depend on the compound's presence and relevance as a contaminant, marker, or metabolite in these fields, for which there is currently no evidence.

Future Directions and Research Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of 5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione is a crucial first step to unlocking its potential. Current synthetic strategies for related benzofuran (B130515) derivatives often involve multi-step processes that may utilize harsh reagents or require protection/deprotection steps. rsc.org Future research should focus on the development of novel synthetic pathways that are both efficient and sustainable.

One promising avenue is the exploration of catalytic methods. For instance, various metal-catalyzed (e.g., palladium, copper, gold) cyclization and coupling reactions have been successfully employed for the synthesis of the benzofuran core. rsc.orgnih.gov Investigating the applicability of these methods to precursors of this compound could lead to more direct and atom-economical routes. Furthermore, the use of greener solvents and renewable starting materials should be a priority. nih.gov For example, exploring biosynthetic pathways or utilizing bio-based precursors could significantly enhance the sustainability of the synthesis.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic ApproachPotential AdvantagesPotential Challenges
Metal-Catalyzed CyclizationHigh efficiency, potential for stereocontrolCost of catalysts, potential for metal contamination
Biocatalysis/BiosynthesisHigh selectivity, mild reaction conditions, sustainableLimited substrate scope, enzyme stability
One-Pot ReactionsIncreased efficiency, reduced wasteOptimization of reaction conditions for multiple steps
Microwave-Assisted SynthesisRapid reaction times, improved yieldsScalability, specialized equipment required

Deeper Mechanistic Understanding of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is essential for optimizing existing protocols and designing new reactions. The presence of the catechol moiety and the anhydride (B1165640) ring suggests a rich and complex reactivity profile.

Future mechanistic studies could employ a combination of experimental and computational techniques. Kinetic studies, for example, can provide valuable information about reaction rates and the influence of various parameters, such as catalysts, solvents, and temperature. mdpi.com Isotopic labeling experiments can help to trace the pathways of atoms and functional groups during a reaction, providing direct evidence for proposed mechanisms.

Computational chemistry, including density functional theory (DFT) calculations, can be used to model reaction pathways, predict transition state geometries, and calculate activation energies. mdpi.com These theoretical studies can complement experimental findings and provide insights into the electronic and steric factors that govern the reactivity of the molecule. A deeper understanding of these mechanisms will enable chemists to predict and control the outcomes of chemical reactions with greater precision.

Discovery of Unexplored Biological Activities and Mechanisms

The benzofuran scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds, exhibiting activities such as antimicrobial, antiviral, antitumor, and anti-inflammatory properties. nih.govnih.govresearchgate.net The presence of the dihydroxy (catechol) functionality in this compound suggests the potential for a unique pharmacological profile.

Future research should involve comprehensive biological screening of this compound and its derivatives against a diverse panel of molecular targets and in various disease models. High-throughput screening (HTS) campaigns could be employed to rapidly assess its activity against large libraries of enzymes, receptors, and cell lines.

Particular areas of interest for biological investigation include:

Anticancer activity: Many benzofuran derivatives have shown potent anticancer effects. nih.govnih.govresearchgate.net The catechol moiety is also known to be involved in redox cycling and the generation of reactive oxygen species, which can be cytotoxic to cancer cells.

Antioxidant and neuroprotective effects: Catechol-containing compounds are well-known for their antioxidant properties and their potential to protect against oxidative stress-related diseases, including neurodegenerative disorders.

Enzyme inhibition: The benzofuran-1,3-dione structure could serve as a scaffold for the design of inhibitors for various enzymes. For example, related benzofuran-4,5-diones have been identified as selective inhibitors of human peptide deformylase. nih.govnih.gov

Once a biological activity is identified, further studies should focus on elucidating the underlying mechanism of action. This could involve techniques such as target identification, binding studies, and analysis of downstream signaling pathways.

Design and Synthesis of Highly Selective Analogs for Specific Molecular Targets

Following the discovery of promising biological activities, the next logical step is the design and synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties. The structure of this compound offers several positions for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Future research in this area should focus on:

Modification of the hydroxyl groups: The phenolic hydroxyl groups can be alkylated, acylated, or otherwise modified to modulate their electronic properties and hydrogen bonding capabilities.

Substitution on the aromatic ring: The remaining positions on the benzene (B151609) ring can be functionalized with various substituents to explore their impact on biological activity.

Modification of the anhydride ring: The anhydride moiety can be opened to form dicarboxylic acids or converted to other heterocyclic systems.

A rational design approach, guided by computational modeling and docking studies, can be employed to predict which modifications are most likely to enhance binding to a specific molecular target. The synthesis of a focused library of analogs will allow for a detailed investigation of SAR, leading to the identification of lead compounds with optimized therapeutic potential.

Advanced Materials Development Incorporating the Benzofuran-1,3-dione Scaffold

The unique chemical structure of this compound, combining a reactive anhydride and a catechol moiety, makes it an attractive building block for the development of advanced materials with novel properties.

Future research in materials science could explore the incorporation of this scaffold into various polymeric and supramolecular architectures:

Polymers: Phthalic anhydrides are widely used in the synthesis of polyesters and polyimides. topfinechem.comresearchgate.netnih.gov The dihydroxy functionality of the target compound could be exploited for further cross-linking or for the introduction of specific functionalities. The catechol group is also known for its ability to form strong adhesive bonds with a variety of surfaces, suggesting potential applications in bio-inspired adhesives and coatings. nih.govnih.govrsc.orgacs.org

Functional Dyes and Pigments: Phthalic anhydride is a precursor to many dyes. medchemexpress.com The dihydroxy substitution in this compound could lead to new chromophores with interesting photophysical properties.

Metal-Organic Frameworks (MOFs): The dicarboxylic acid that can be derived from the anhydride could serve as a linker for the construction of MOFs with potential applications in gas storage, catalysis, and sensing.

Table 2: Potential Applications in Materials Science

Material TypeKey Features of the ScaffoldPotential Applications
PolymersAnhydride for polymerization, Catechol for adhesion/cross-linkingAdhesives, coatings, high-performance plastics
Dyes and PigmentsChromophoric coreOrganic electronics, sensors
Metal-Organic FrameworksDicarboxylate linkerGas storage, catalysis, separation
HydrogelsCatechol-mediated cross-linkingBiomedical scaffolds, drug delivery

Challenges and Opportunities in the Field of Dihydroxy-Benzofuran-1,3-dione Research

While the future prospects for this compound are promising, there are several challenges that need to be addressed. The limited availability of this specific compound is a major hurdle, underscoring the importance of developing efficient synthetic routes as discussed in section 10.1. The stability of the catechol moiety, which can be prone to oxidation, may also pose challenges in both synthesis and application. nih.gov

However, these challenges also present opportunities for innovation. The development of robust synthetic methods would not only make this compound more accessible but could also lead to new discoveries in synthetic methodology. The reactivity of the catechol group, while a potential stability issue, is also the source of many of its interesting properties, such as its adhesive capabilities and redox activity.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 5,6-dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione?

  • Methodological Answer : Employ a factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical analysis of yield and purity data can identify critical factors. For example, fractional factorial designs reduce the number of trials while preserving resolution for multi-variable systems . Coupled with response surface methodology (RSM), this approach optimizes conditions like reaction time and stoichiometry while minimizing resource expenditure.

Q. How can spectroscopic techniques validate the structural integrity of synthetic this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm the dihydroxy and diketone moieties. IR spectroscopy identifies characteristic carbonyl stretches (~1770 cm1^{-1}) and hydroxyl O–H bonds (~3200 cm1^{-1}). Mass spectrometry (HRMS) provides molecular ion verification and fragmentation patterns to rule out side products. Cross-referencing with PubChem or DSSTox data ensures alignment with known spectral libraries .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase or lipoxygenase) due to the compound’s structural similarity to bioactive benzofuran derivatives. Use dose-response curves to calculate IC50_{50} values. Include positive controls (e.g., aspirin for COX inhibition) and validate results with triplicate runs to assess reproducibility. Cell viability assays (MTT or resazurin) can screen for cytotoxicity .

Q. How to assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Kinetic modeling (Arrhenius equation) predicts shelf life. Use mass spectrometry to identify degradation products (e.g., hydrolysis of the diketone ring) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental reactivity data for this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map potential energy surfaces for key reactions (e.g., nucleophilic acyl substitution). Compare computed activation barriers with experimental kinetics to identify discrepancies. Use molecular dynamics simulations to model solvent effects and hydrogen-bonding interactions that may explain anomalous regioselectivity .

Q. What strategies mitigate interference from byproducts during catalytic applications of the compound?

  • Methodological Answer : Implement tandem catalysis or cascade reactions to repurpose byproducts into desired pathways. For example, byproduct diketones could act as Lewis acid catalysts. Use in situ spectroscopic monitoring (e.g., FTIR or Raman) to track intermediate formation and adjust reaction parameters dynamically .

Q. How to elucidate the mechanism of oxidative degradation pathways in environmental matrices?

  • Methodological Answer : Employ isotopically labeled 18O^{18}O-H2_2O or 13C^{13}C-enriched compounds in degradation studies. Analyze products via LC-MS/MS to trace oxygen incorporation and cleavage sites. Radical trapping agents (e.g., TEMPO) can confirm free-radical intermediates in photolytic or Fenton-driven degradation .

Q. What green chemistry approaches improve the sustainability of large-scale synthesis?

  • Methodological Answer : Replace traditional solvents (THF, DCM) with bio-based alternatives (cyclopentyl methyl ether or γ-valerolactone). Optimize atom economy via catalytic dehydrogenation or transfer hydrogenation. Lifecycle assessment (LCA) tools quantify environmental impact reductions in waste and energy use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.